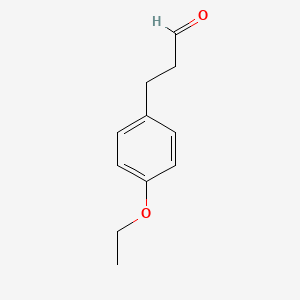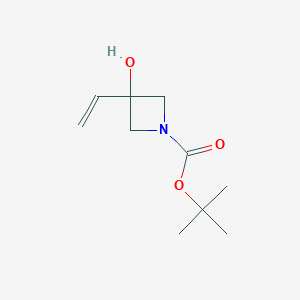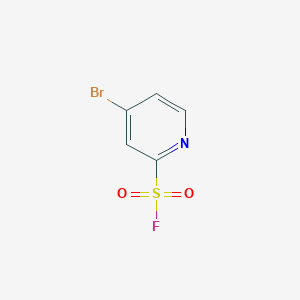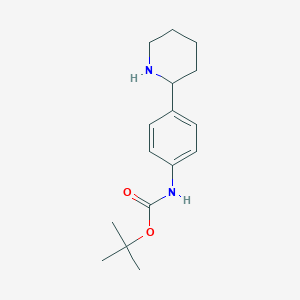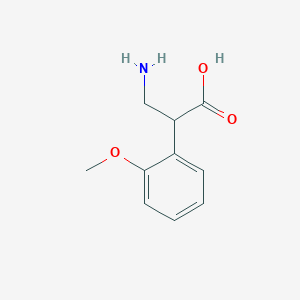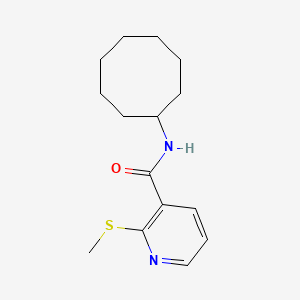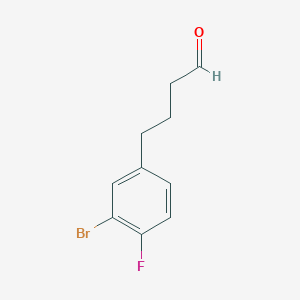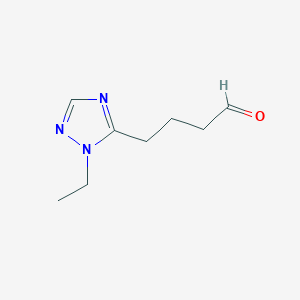
1-(4-Hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The cyclopropane ring can also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid: shares similarities with other sulfone-containing compounds and cyclopropane derivatives.
1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a sulfone group, known for its biological activities.
2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and a sulfone group, which imparts specific chemical and physical properties that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O5S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-(4-hydroxy-1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O5S/c10-7(11)8(1-2-8)9(12)3-5-15(13,14)6-4-9/h12H,1-6H2,(H,10,11) |
InChI Key |
FSROABGPPCNSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCS(=O)(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


